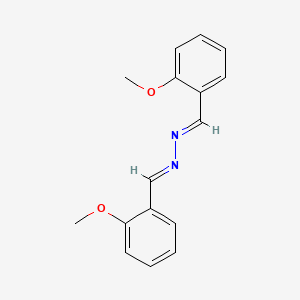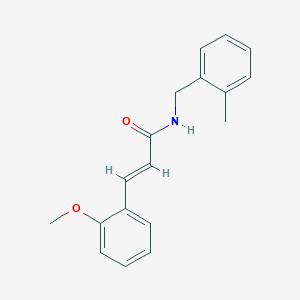
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide, also known as Compound 25, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the isoindoline family and has been shown to exhibit promising biological activity against various diseases.
作用机制
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including COX-2, MMP-9, and HDACs. These enzymes play a critical role in various diseases, and their inhibition by N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases.
实验室实验的优点和局限性
One of the major advantages of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 is its potent biological activity against various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound, as well as its potential side effects. Finally, the development of new analogs and derivatives of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 may lead to the discovery of even more potent therapeutic agents.
In conclusion, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 is a synthetic compound that has shown significant promise in the field of scientific research. Its potent biological activity against various diseases makes it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the condensation of 5-nitrosalicylic acid with diethyl oxalate to produce 5-nitrosalicylic acid ethyl ester. This intermediate is then subjected to a cyclization reaction with phthalic anhydride in the presence of sulfuric acid to yield the isoindoline ring system. The final step involves the coupling of the isoindoline intermediate with 4-isopropylphenol and chloroacetyl chloride to produce N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25.
科学研究应用
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-isopropylphenoxy)acetamide 25 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer activity. In addition, it has been demonstrated to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)12-3-6-14(7-4-12)25-10-17(22)20-13-5-8-15-16(9-13)19(24)21-18(15)23/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMICRZGQMWTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)

![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)




![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)


